3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one
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Description
Scientific Research Applications
Cholesterol Absorption Inhibition
- A study highlighted the design of SCH 58235, a compound structurally related to 3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one. This compound acts as a potent inhibitor of cholesterol absorption and has demonstrated efficacy in reducing liver cholesteryl esters in animal models (Rosenblum et al., 1998).
Nicotinic Acetylcholine Receptor Imaging
- Another related compound, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, was synthesized for its in vivo binding properties to the nicotinic acetylcholine receptor. It showed promising properties for PET imaging of central nAChRs, potentially aiding in neurological research (Doll et al., 1999).
Photoredox Systems in Organic Synthesis
- Research on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds indicated that compounds with structural elements similar to this compound are significant. These are used in pharmaceutical and agrochemical fields for introducing fluorinated groups into various molecular structures (Koike & Akita, 2016).
Leukocyte Elastase Inhibition
- N-aryl-3,3-dihalogenoazetidin-2-ones, which are structurally related, have shown to be effective inhibitors of human leukocyte elastase. These compounds have potential therapeutic applications in treating inflammatory diseases (Doucet et al., 1997).
Antibacterial Applications
- A study on 8-chloroquinolone derivatives, which share structural similarity, revealed potent antibacterial activities against a range of bacteria. This suggests potential use in developing new antibacterial agents (Kuramoto et al., 2003).
Radical Fluoroalkylation in Organic Synthesis
- The radical fluoroalkylation of aryl alkenes using fluorinated sulfones has been explored. This methodology could be applicable in the synthesis of various fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals (Rong et al., 2017).
Properties
IUPAC Name |
3,3-difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F6NO/c17-11-6-4-9(5-7-11)13-15(18,19)14(24)23(13)12-3-1-2-10(8-12)16(20,21)22/h1-8,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVZUBJKXRJHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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